REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7](=O)[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.Cl.[NH2:17][OH:18]>C(O)C.[OH-].[Na+].C1CCCCC1>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7](=[N:17][OH:18])[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
49.05 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C(CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
51.91 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared by suitable modification of the procedures
|
Type
|
CUSTOM
|
Details
|
described by Niemers and Hiltman, Synthesis, 1976, 593
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under nitrogen for 1.25 hours
|
Duration
|
1.25 h
|
Type
|
CUSTOM
|
Details
|
The majority of the solvent was removed
|
Type
|
ADDITION
|
Details
|
the residue was added to water (500 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with ether (1×1000 ml, and 3×250 ml)
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed with saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Type
|
CUSTOM
|
Details
|
gave 55.61 g of the crude product as a brown solid
|
Type
|
FILTRATION
|
Details
|
ether (500 ml) and filtered while hot
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to a volume of 500 ml
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The solid which formed
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C(CC1=CC=CC=C1)=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.77 g | |
YIELD: CALCULATEDPERCENTYIELD | 39.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |